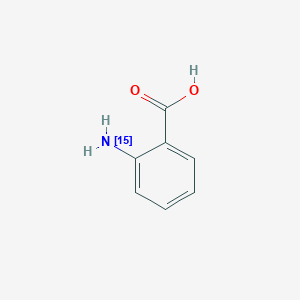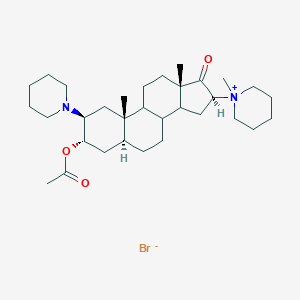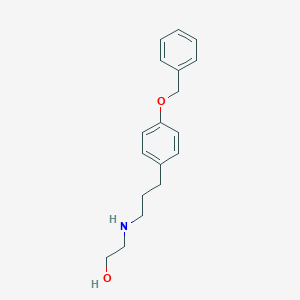
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((3-(p-(phenoxyMethyl)phenyl)propyl)amino)-, commonly known as L-161,240, is a synthetic compound that belongs to the class of selective alpha-1 adrenoceptor antagonists. This compound has been extensively studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure.
Mecanismo De Acción
L-161,240 works by selectively blocking alpha-1 adrenoceptors, which are located on the smooth muscle cells of blood vessels and the heart. By blocking these receptors, L-161,240 reduces the constriction of blood vessels and decreases the heart rate, leading to a reduction in blood pressure. It also improves cardiac function by reducing the workload on the heart.
Efectos Bioquímicos Y Fisiológicos
L-161,240 has been shown to have a number of biochemical and physiological effects. It reduces blood pressure by decreasing the constriction of blood vessels and decreasing the heart rate. It also improves cardiac function by reducing the workload on the heart. In addition, L-161,240 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-161,240 in lab experiments is that it is a selective alpha-1 adrenoceptor antagonist, which means that it specifically targets these receptors without affecting other receptors in the body. This makes it a useful tool for studying the role of alpha-1 adrenoceptors in cardiovascular diseases. However, one limitation of using L-161,240 is that it is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body.
Direcciones Futuras
There are a number of future directions for research on L-161,240. One area of research is the development of new compounds that are more selective and potent than L-161,240. Another area of research is the investigation of the anti-inflammatory effects of L-161,240 and its potential applications in the treatment of other diseases, such as arthritis and asthma. Finally, further studies are needed to fully understand the mechanism of action of L-161,240 and its potential applications in the treatment of cardiovascular diseases.
Métodos De Síntesis
L-161,240 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 3-(p-phenoxyMethyl)benzaldehyde with 3-bromopropylamine to obtain N-(3-(p-phenoxyMethyl)phenyl)-3-bromopropylamine. This intermediate is then reacted with sodium cyanoborohydride to obtain N-(3-(p-phenoxyMethyl)phenyl)-3-aminopropylamine. Finally, this compound is reacted with 2-chloroethyl ethyl ether to obtain L-161,240.
Aplicaciones Científicas De Investigación
L-161,240 has been extensively studied for its potential applications in the treatment of cardiovascular diseases. It has been shown to selectively block alpha-1 adrenoceptors, which are involved in the regulation of blood pressure and heart rate. Studies have shown that L-161,240 can reduce blood pressure in hypertensive patients without causing significant side effects. It has also been shown to improve cardiac function in patients with congestive heart failure.
Propiedades
Número CAS |
101247-77-2 |
|---|---|
Nombre del producto |
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- |
Fórmula molecular |
C18H23NO2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
InChI |
InChI=1S/C18H23NO2/c20-14-13-19-12-4-7-16-8-10-18(11-9-16)21-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,19-20H,4,7,12-15H2 |
Clave InChI |
MQCQTZCWPYIRJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
Otros números CAS |
101247-77-2 |
Sinónimos |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
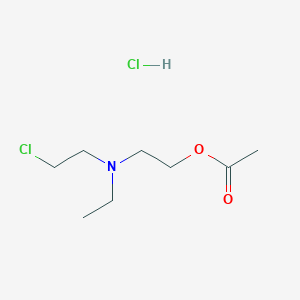
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
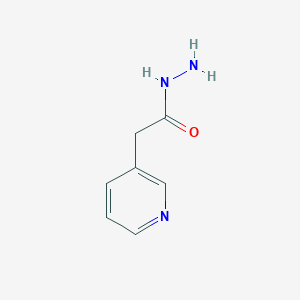
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)
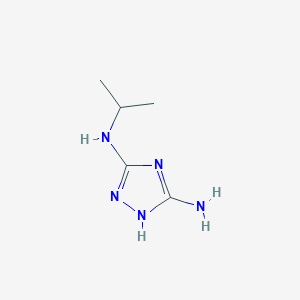
![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)
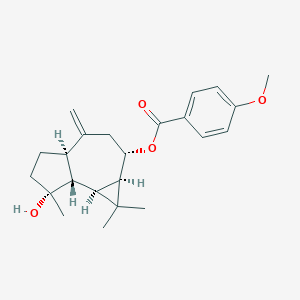
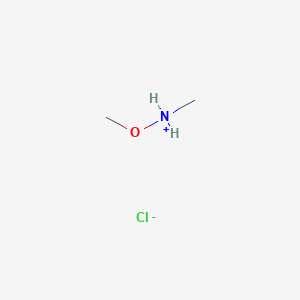
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
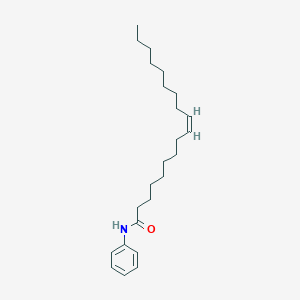
![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
